molecular formula C44H50ClN6O2+ B12293397 trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;chloride

trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;chloride

Cat. No.: B12293397
M. Wt: 730.4 g/mol
InChI Key: LGCJHAKMIXZHDT-UHFFFAOYSA-M
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Description

Trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;chloride is a complex organic compound with a unique structure that includes a porphyrin core Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme, which is essential for oxygen transport in blood

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;chloride involves multiple steps, starting with the preparation of the porphyrin core The porphyrin core can be synthesized through the condensation of pyrrole and an aldehyde under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pH, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;chloride can undergo various chemical reactions, including:

    Oxidation: The porphyrin core can be oxidized to form different oxidation states, which can alter its electronic properties.

    Reduction: Reduction reactions can also occur, particularly at the porphyrin core, affecting its color and reactivity.

    Substitution: The phenyl and propoxy groups can participate in substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of porphyrin dications, while reduction can yield porphyrin dianions. Substitution reactions can introduce new functional groups onto the phenyl or propoxy moieties.

Scientific Research Applications

Trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;chloride has a wide range of scientific research applications:

    Chemistry: It can be used as a catalyst in various organic reactions due to its unique electronic properties.

    Biology: The compound can be used in studies of heme proteins and other porphyrin-containing biomolecules.

    Industry: It can be used in the development of sensors and other analytical devices due to its ability to interact with various analytes.

Mechanism of Action

The mechanism of action of trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;chloride involves its interaction with molecular targets such as proteins and nucleic acids. The porphyrin core can bind to metal ions, which can then interact with biological molecules. The trimethylazanium groups can enhance the solubility and cellular uptake of the compound, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Heme: A naturally occurring porphyrin that is essential for oxygen transport in blood.

    Chlorophyll: A porphyrin derivative involved in photosynthesis in plants.

    Phthalocyanines: Synthetic porphyrin analogs used in dyes and pigments.

Uniqueness

Trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;chloride is unique due to its specific functional groups and quaternized nitrogen atoms, which confer distinct electronic and solubility properties. These features make it particularly suitable for applications in photodynamic therapy and as a catalyst in organic reactions.

Properties

Molecular Formula

C44H50ClN6O2+

Molecular Weight

730.4 g/mol

IUPAC Name

trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;chloride

InChI

InChI=1S/C44H50N6O2.ClH/c1-49(2,3)25-7-27-51-37-17-9-31(10-18-37)43-39-21-13-33(45-39)29-35-15-23-41(47-35)44(42-24-16-36(48-42)30-34-14-22-40(43)46-34)32-11-19-38(20-12-32)52-28-8-26-50(4,5)6;/h9-24,29-30,45,48H,7-8,25-28H2,1-6H3;1H/q+2;/p-1

InChI Key

LGCJHAKMIXZHDT-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCOC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=CC=C(C=C7)OCCC[N+](C)(C)C)C=C4)N3.[Cl-]

Origin of Product

United States

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